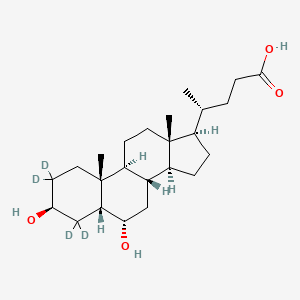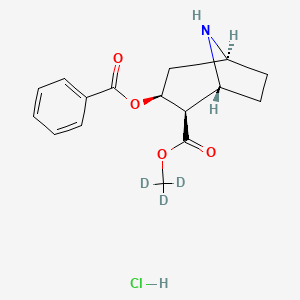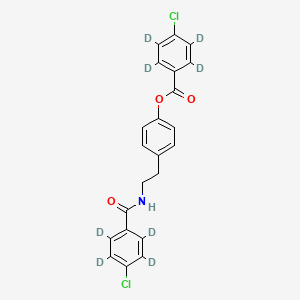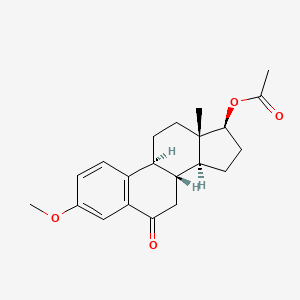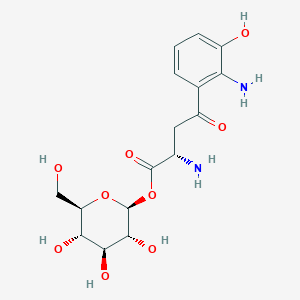![molecular formula C11H10N2 B13852805 2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
2,3-Dihydroimidazo[2,1-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of isoquinoline derivatives. One common method is the reaction of isoquinoline-1-amine with α-haloacetic acids under basic conditions . Another approach involves the cyclization of 2-ethynylbenzaldehyde with ortho-phenylenediamines in ethanol, which is an environmentally benign method .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
化学反応の分析
Types of Reactions: 2,3-Dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxo-2,3-dihydroimidazo[2,1-a]isoquinoline.
Substitution: It reacts with nitrous acid, acylating agents, aromatic aldehydes, and arenediazonium salts to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitrous acid, acyl chlorides, and arenediazonium salts are used under acidic or basic conditions.
Major Products:
Oxidation: 2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2,3-dihydroimidazo[2,1-a]isoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . These interactions can lead to the inhibition of tumor cell growth and induction of apoptosis.
類似化合物との比較
2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline: An oxidized derivative with similar biological activities.
5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines: Known for their strong antitumor activity.
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with potential antitumor properties.
Uniqueness: 2,3-Dihydroimidazo[2,1-a]isoquinoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-5,7H,6,8H2 |
InChIキー |
VCDSGPJDMCYMRE-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=CC3=CC=CC=C3C2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


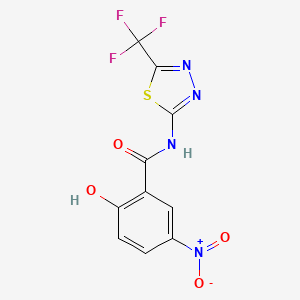
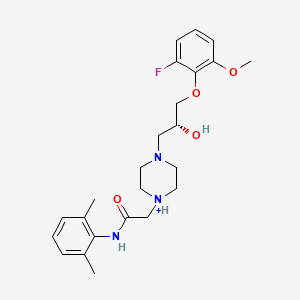
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
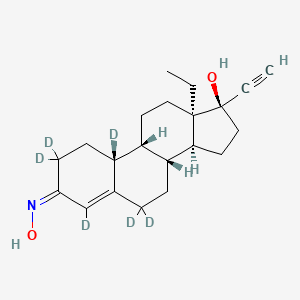
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
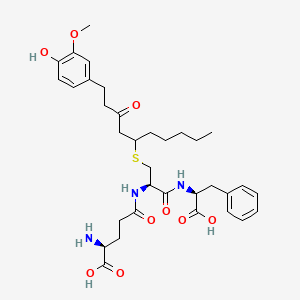
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
